

A Comprehensive Technical Guide to the Solubility of Hexadecyldimethylamine in Organic Solvents

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Compound of Interest

Compound Name: *Hexadecyldimethylamine*

Cat. No.: *B7801466*

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This guide provides an in-depth exploration of the solubility characteristics of **hexadecyldimethylamine** (HDMA), a long-chain tertiary amine of significant interest in various industrial and research applications, including as a surfactant, emulsifier, and intermediate in chemical synthesis.^[1] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical solubility data, and detailed experimental methodologies.

Introduction to Hexadecyldimethylamine and its Physicochemical Profile

Hexadecyldimethylamine (CAS No. 112-69-6), also known as N,N-dimethylhexadecan-1-amine, is a tertiary amine with a 16-carbon alkyl chain.^[1] Its molecular structure, consisting of a long, nonpolar hydrocarbon tail and a polar dimethylamino head group, imparts amphiphilic properties that govern its solubility and interfacial activity. At room temperature, it typically presents as a clear, colorless to yellowish liquid or a waxy solid with a characteristic fish-like odor.^[1]

Key Physicochemical Properties:

Property	Value	Reference
Molecular Formula	C ₁₈ H ₃₉ N	[2]
Molecular Weight	269.51 g/mol	[2][3]
Melting Point	~12 °C	[2]
Boiling Point	~300-320 °C	[1][3]
Density	~0.801 g/mL at 20 °C	[2]

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for understanding the solubility of **hexadecyldimethylamine**. This principle dictates that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of HDMA is primarily influenced by the interplay of the following factors:

- Van der Waals Forces: The long hexadecyl chain contributes to significant London dispersion forces, favoring solubility in nonpolar, hydrocarbon-based solvents.
- Dipole-Dipole Interactions: The tertiary amine group introduces a dipole moment, allowing for interactions with polar aprotic solvents.
- Hydrogen Bonding: While the tertiary amine nitrogen in HDMA cannot act as a hydrogen bond donor, its lone pair of electrons can act as a hydrogen bond acceptor, enabling some interaction with protic solvents like alcohols. However, the steric hindrance from the two methyl groups and the long alkyl chain can limit this interaction.

Generally, as the length of the hydrocarbon chain in an amine increases, its solubility in water and highly polar solvents decreases, while its solubility in nonpolar organic solvents increases.

Solubility Profile of Hexadecyldimethylamine

While extensive quantitative solubility data for **hexadecyldimethylamine** across a wide array of organic solvents is not readily available in peer-reviewed literature, a qualitative and estimated quantitative solubility profile can be constructed based on available information and the behavior of structurally similar long-chain tertiary amines.

Qualitative Solubility:

Hexadecyldimethylamine is generally described as being soluble in organic solvents such as ethanol and acetone, and insoluble in water.^[1] It is also reported to be slightly soluble in chloroform and methanol.^[2]

Estimated Quantitative Solubility Data:

The following table provides an estimated solubility of **hexadecyldimethylamine** in various organic solvents at ambient temperature (~20-25 °C). These values are based on the general solubility trends of long-chain aliphatic amines and should be considered as indicative rather than absolute. For precise applications, experimental verification is strongly recommended.

Solvent	Solvent Type	Expected Solubility (g/100 g solvent)	Rationale
Hexane	Nonpolar (Aliphatic)	> 50 (Miscible)	Strong van der Waals interactions between the alkyl chains of HDMA and hexane.
Toluene	Nonpolar (Aromatic)	> 50 (Miscible)	Favorable interactions between the alkyl chain of HDMA and the aromatic ring of toluene.
Diethyl Ether	Polar Aprotic	> 40	Good balance of nonpolar and polar interactions.
Chloroform	Polar Aprotic	> 30	Dipole-dipole interactions and potential for weak hydrogen bonding.
Acetone	Polar Aprotic	> 25	Dipole-dipole interactions are favorable.
Ethanol	Polar Protic	> 20	Hydrogen bonding between the amine nitrogen and the hydroxyl group of ethanol, alongside dispersion forces.
Methanol	Polar Protic	> 15	Similar to ethanol, but the shorter alkyl chain of methanol may offer slightly less favorable dispersion force interactions with the

long hexadecyl chain of HDMA.

Water Polar Protic < 0.1 (Insoluble)

The large hydrophobic hexadecyl group dominates, preventing significant dissolution despite the potential for hydrogen bonding with the amine group.

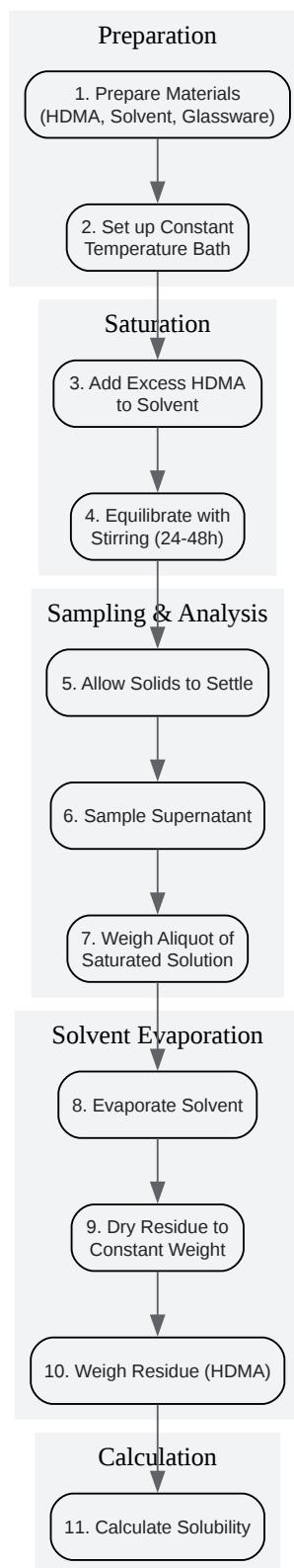
[1]

Experimental Determination of Solubility

For applications requiring precise solubility data, experimental determination is essential. A robust and widely applicable method is the isothermal gravimetric method. This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute by evaporating the solvent.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of **hexadecyldimethylamine** solubility.



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Caption: Workflow for Gravimetric Solubility Determination.

Detailed Protocol: Isothermal Gravimetric Method

Objective: To determine the solubility of **hexadecyldimethylamine** in a given organic solvent at a specified temperature.

Materials:

- **Hexadecyldimethylamine** (high purity)
- Selected organic solvent (analytical grade)
- Constant temperature water bath or incubator
- Magnetic stirrer and stir bars
- Glass vials with screw caps
- Syringes and syringe filters (solvent-compatible, e.g., PTFE)
- Pre-weighed glass evaporating dishes or beakers
- Analytical balance (readable to at least 0.1 mg)
- Vacuum oven or desiccator

Procedure:

- Temperature Equilibration: Set the constant temperature bath to the desired temperature (e.g., 25 °C) and allow it to stabilize. Place a sealed vial containing the organic solvent in the bath to pre-equilibrate.
- Preparation of Saturated Solution:
 - Add a known volume of the temperature-equilibrated solvent to a clean, dry glass vial.
 - Add an excess amount of **hexadecyldimethylamine** to the solvent. The presence of undissolved solid is crucial to ensure saturation.
 - Seal the vial tightly and place it in the constant temperature bath on a magnetic stirrer.

- Stir the mixture vigorously for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
- Sampling:
 - Turn off the stirrer and allow the undissolved solid to settle for at least 2 hours within the constant temperature bath.
 - Carefully draw a known volume of the clear supernatant into a syringe fitted with a syringe filter. The filter removes any suspended solid particles.
- Gravimetric Analysis:
 - Dispense the filtered saturated solution into a pre-weighed evaporating dish.
 - Record the exact weight of the evaporating dish with the solution.
 - Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.
 - Once the bulk of the solvent has evaporated, place the evaporating dish in a vacuum oven at a temperature below the boiling point of HDMA and dry to a constant weight.
 - Record the final weight of the evaporating dish with the dried **hexadecyldimethylamine** residue.
- Calculation:
 - Mass of the saturated solution = (Weight of dish + solution) - (Weight of empty dish)
 - Mass of dissolved **hexadecyldimethylamine** = (Weight of dish + residue) - (Weight of empty dish)
 - Mass of solvent = Mass of the saturated solution - Mass of dissolved **hexadecyldimethylamine**
 - Solubility (g/100 g solvent) = (Mass of dissolved HDMA / Mass of solvent) x 100

Self-Validation and Trustworthiness:

- Perform the experiment in triplicate to ensure reproducibility.
- Monitor the concentration of the supernatant over time (e.g., at 24, 36, and 48 hours) to confirm that equilibrium has been reached. The concentration should plateau.
- Ensure the purity of the **hexadecyldimethylamine** and the solvent, as impurities can significantly affect solubility.

Advanced Analytical Techniques for Solubility Determination

Beyond the classical gravimetric method, several instrumental techniques can be employed for more rapid or high-throughput solubility screening.

- Thermogravimetric Analysis (TGA): This method can be used if the solvent is significantly more volatile than **hexadecyldimethylamine**.^[1] A known mass of the saturated solution is heated in the TGA instrument, and the weight loss corresponding to the evaporation of the solvent is measured, allowing for the determination of the solute concentration.
- Spectroscopic Methods (e.g., UV-Vis, NMR): If **hexadecyldimethylamine** has a suitable chromophore or a distinct NMR signal, a calibration curve can be created to determine its concentration in a saturated solution. This is particularly useful for low solubilities.
- Gas Chromatography (GC): For volatile solvents, GC can be used to determine the concentration of **hexadecyldimethylamine** in a saturated solution by comparing the peak area to a standard curve.

The choice of method depends on the required accuracy, throughput, and the physicochemical properties of the solute and solvent.

Conclusion

Hexadecyldimethylamine exhibits high solubility in nonpolar organic solvents and moderate to good solubility in polar aprotic and protic solvents, with insolubility in water. This solubility profile is a direct consequence of its amphiphilic molecular structure. For research and

development purposes requiring precise solubility data, the isothermal gravimetric method provides a reliable and accurate approach. The understanding and experimental determination of the solubility of **hexadecyldimethylamine** are critical for its effective application in various chemical and pharmaceutical fields.

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